molecular formula C28H43NO2 B14755123 4,4'-Azanediylbis(2,6-di-tert-butylphenol) CAS No. 2567-22-8

4,4'-Azanediylbis(2,6-di-tert-butylphenol)

Cat. No.: B14755123
CAS No.: 2567-22-8
M. Wt: 425.6 g/mol
InChI Key: GUXOLWLEZYVZCF-UHFFFAOYSA-N
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Description

4,4’-Azanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing oxidative degradation. It is widely used in various industrial applications due to its effectiveness in enhancing the longevity and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphenol compound. The process involves:

    Reactants: 2,6-di-tert-butylphenol, formaldehyde, ammonia

    Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4,4’-Azanediylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced back to its phenolic form from its oxidized state.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions include various quinone derivatives and substituted phenolic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4’-Azanediylbis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which 4,4’-Azanediylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic groups in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Azanediylbis(2,6-di-tert-butylphenol) is unique due to its azanediyl bridge, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in high-temperature and high-stress environments, where other antioxidants might degrade more rapidly .

Properties

CAS No.

2567-22-8

Molecular Formula

C28H43NO2

Molecular Weight

425.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyanilino)phenol

InChI

InChI=1S/C28H43NO2/c1-25(2,3)19-13-17(14-20(23(19)30)26(4,5)6)29-18-15-21(27(7,8)9)24(31)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3

InChI Key

GUXOLWLEZYVZCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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